(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is a chemical compound with the molecular formula C7H16BrCl2N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide typically involves the reaction of 2-chloroethylamine hydrochloride with 2-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
Scientific Research Applications
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium chloride
- (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium iodide
Uniqueness
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is unique due to its specific molecular structure and the presence of bromide as the counterion. This gives it distinct chemical and physical properties compared to its chloride and iodide counterparts, which can influence its reactivity and applications.
Properties
CAS No. |
92352-08-4 |
---|---|
Molecular Formula |
C7H16BrCl2N3O |
Molecular Weight |
309.03 g/mol |
IUPAC Name |
(2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide |
InChI |
InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H |
InChI Key |
QZFFLGQAFRHKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.